4-Bromo-2-fluoroisophthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H2BrFN2 |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
4-bromo-2-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2BrFN2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H |
InChI Key |
RZXQGNPMLNGPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C#N)Br |
Origin of Product |
United States |
Retrosynthetic Analysis and Disconnection Strategies for 4 Bromo 2 Fluoroisophthalonitrile
Fundamental Principles of Retrosynthetic Logic Applied to Complex Aromatic Systems
The application of retrosynthetic logic to complex aromatic systems like 4-Bromo-2-fluoroisophthalonitrile requires a nuanced approach. Direct disconnection of substituents from an aromatic ring is often not feasible. wordpress.com Instead, the strategy relies heavily on Functional Group Interconversion (FGI), a process where one functional group is converted into another to facilitate a desired disconnection. wordpress.comlkouniv.ac.innumberanalytics.com For instance, an amino group (–NH₂) on an aromatic ring, which cannot be directly disconnected, is retrosynthetically traced back to a nitro group (–NO₂) via FGI, as nitro groups are readily introduced through electrophilic aromatic substitution. wordpress.comlkouniv.ac.in Similarly, carboxylic acid groups are often traced back to alkyl groups, which can be installed via Friedel-Crafts alkylation and then oxidized. lkouniv.ac.in
In polysubstituted aromatic compounds, the order of reactions is critical due to the directing effects of existing substituents. The synthetic plan must consider how each group will influence the position of the next incoming group. This strategic planning is essential to achieve the desired substitution pattern and avoid the formation of unwanted isomers.
Identification of Key Disconnections and Target Synthons for the Isophthalonitrile Core
The target molecule, this compound, is a tetrasubstituted benzene (B151609) with two nitrile groups in a meta-relationship (positions 1 and 3), a fluorine atom at position 2, and a bromine atom at position 4.
The most logical disconnections for this molecule are the two carbon-nitrile (C–CN) bonds. This is because robust methods exist for the introduction of nitrile groups onto an aromatic ring. numberanalytics.comwikipedia.org This disconnection strategy leads to a core synthon, which is a conceptual fragment, representing a 1-bromo-3-fluoro-2,6-disubstituted benzene cation or radical, depending on the forward reaction mechanism.
Two primary synthetic equivalents (actual reagents) can be considered for this synthon:
A Diamino Precursor: A 3-bromo-5-fluoro-1,2-phenylenediamine derivative. In the forward synthesis, the two amino groups can be converted into nitrile groups simultaneously via the Sandmeyer reaction. numberanalytics.comlscollege.ac.in
A Dimethyl Precursor: A 1-bromo-5-fluoro-2,3-dimethylbenzene. The two methyl groups (–CH₃) can be converted into nitrile groups (–CN) through a process called ammoxidation. google.comgoogle.com
Therefore, the retrosynthetic analysis simplifies the complex target molecule into the challenge of synthesizing a more accessible, appropriately substituted diamine or xylene derivative.
Proposed Retrosynthetic Pathways for the Controlled Introduction of Halogen and Nitrile Functionalities
Based on the key disconnections, two primary retrosynthetic pathways can be proposed. The choice of pathway depends on the availability of starting materials and the efficiency of the key transformations.
Table 1: Proposed Retrosynthetic Pathways
| Pathway | Key Reaction | Retrosynthetic Steps | Plausible Starting Material |
|---|---|---|---|
| A | Sandmeyer Reaction | This compound ⇒ 4-Bromo-2-fluoro-1,3-phenylenediamine ⇒ Bromo-fluoro-dinitrobenzene ⇒ Fluoro-nitrobenzene | 2-Fluoroaniline (B146934) or similar |
| B | Ammoxidation | this compound ⇒ 4-Bromo-2-fluoro-m-xylene ⇒ Bromo-fluorotoluene ⇒ 2-Fluorotoluene | 2-Fluorotoluene |
Pathway A: The Sandmeyer Reaction Route This pathway relies on the Sandmeyer reaction, a reliable method for converting aryl diazonium salts into a variety of functional groups, including nitriles. wikipedia.orglscollege.ac.in The synthesis would begin with a simple fluoro-aromatic compound. The amino groups would be introduced via nitration followed by reduction. These amino groups then serve as handles for the crucial diazotization and subsequent cyanation step using copper(I) cyanide. numberanalytics.commasterorganicchemistry.com The bromine atom could be introduced via electrophilic bromination at an appropriate stage, guided by the existing substituents. For example, starting with 2-fluoroaniline, bromination could yield 4-bromo-2-fluoroaniline (B1266173). chemicalbook.com Further steps would be required to introduce the second nitrogen functionality before performing the double Sandmeyer reaction.
Pathway B: The Ammoxidation Route This pathway offers a potentially more direct route by converting a substituted meta-xylene directly to the isophthalonitrile. google.comgoogle.com The synthesis would start with a precursor like 2-fluorotoluene. This would undergo Friedel-Crafts alkylation to introduce a second methyl group, followed by bromination to yield a 4-bromo-2-fluoro-m-xylene intermediate. The critical step is the vapor-phase ammoxidation, where the xylene derivative, ammonia, and oxygen are passed over a catalyst (often based on vanadium oxide) at high temperatures to convert both methyl groups into nitriles in a single process. google.comgoogle.com
Strategic Functional Group Interconversions (FGIs) in the Retrosynthetic Blueprint
Functional Group Interconversions (FGIs) are the cornerstone of these synthetic strategies, enabling the transformation of one functional group into another to set up key bond-forming or bond-breaking steps. numberanalytics.comfiveable.me The entire synthetic plan is a carefully choreographed sequence of FGIs and C-C or C-X bond formations.
The table below outlines the key FGIs pertinent to the synthesis of this compound.
Table 2: Key Functional Group Interconversions (FGIs)
| FGI (Transformation) | Forward Reaction Name/Type | Purpose in Synthesis |
|---|---|---|
| –NH₂ → –CN | Sandmeyer Reaction | Introduction of nitrile groups from an easily accessible amino precursor. numberanalytics.comwikipedia.org |
| –CH₃ → –CN | Ammoxidation | Direct conversion of alkyl side chains to nitrile groups. google.com |
| –NO₂ → –NH₂ | Nitro Group Reduction | Prepares the amino group required for the Sandmeyer reaction. lkouniv.ac.in |
| –CH₃ → –COOH | Oxidation | An alternative route where a carboxylic acid is formed, which can then be converted to a nitrile. guidechem.com |
| –COOH → –CONH₂ | Amidation | Intermediate step in the conversion of a carboxylic acid to a nitrile. sinica.edu.tw |
| –CONH₂ → –CN | Dehydration | Completes the conversion of a carboxylic acid derivative to a nitrile. vanderbilt.edu |
| Ar–H → Ar–Br | Electrophilic Aromatic Substitution | Introduction of the bromine atom onto the aromatic ring. orgsyn.org |
Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2 Fluoroisophthalonitrile
Elucidation of Reaction Mechanisms for Functional Group Interconversions on the Isophthalonitrile Scaffold
Functional group interconversions on the 4-Bromo-2-fluoroisophthalonitrile scaffold are predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.orgopenstax.org This pathway is characteristic of aryl halides that are activated by strongly electron-withdrawing groups, such as the two nitrile (-CN) groups present on the isophthalonitrile ring. masterorganicchemistry.comlibretexts.org Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism is a two-step process uniquely suited to the steric and electronic properties of an aromatic system. libretexts.org
The mechanism proceeds as follows:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (a halogen in this case). This initial step is typically the slowest and therefore the rate-determining step of the reaction, as it involves the disruption of the aromatic sextet. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org
Elimination of Leaving Group: In the second, faster step, the aromaticity of the ring is restored through the expulsion of the leaving group (either bromide or fluoride).
The stability of the intermediate Meisenheimer complex is a critical factor for the SNAr mechanism to occur. In this compound, the two nitrile groups play a pivotal role in stabilizing the negative charge of this intermediate through resonance, delocalizing the electron density across the aromatic ring and onto the nitrogen atoms of the nitrile groups. This significant stabilization lowers the activation energy of the first step, making the ring susceptible to nucleophilic attack. libretexts.org Studies on structurally similar compounds, such as 4-bromo-5-nitrophthalodinitrile, have demonstrated that nucleophilic substitution of the bromine atom readily occurs, underscoring the viability of this mechanism on highly activated dinitrile systems. researchgate.net
Understanding the Regioselectivity and Stereoselectivity in Synthetic Reactions
Regioselectivity in nucleophilic aromatic substitution reactions refers to the preference of a nucleophile to attack one position over another. In the case of this compound, a key question is whether an incoming nucleophile will replace the fluorine atom at the C2 position or the bromine atom at the C4 position. Stereoselectivity is not applicable in these reactions as the aromatic ring is planar and the substitution does not create a chiral center.
The regiochemical outcome is determined by a balance of two primary factors: the polarization of the carbon-halogen bond and the stability of the leaving group.
Bond Polarization: The high electronegativity of fluorine makes the C-F bond more polarized than the C-Br bond. This results in the carbon atom at the C2 position having a greater partial positive charge (δ+) than the carbon at C4, making it a more electrophilic site for the initial nucleophilic attack.
Leaving Group Ability: The rate of the second step depends on the ability of the halogen to depart. Iodide is the best leaving group among halogens, followed by bromide, chloride, and then fluoride (B91410), because Br⁻ is a weaker base and more stable anion than F⁻.
In many SNAr reactions, the first step (nucleophilic attack) is the rate-determining step. masterorganicchemistry.com In this scenario, the reaction rate is more sensitive to the electrophilicity of the carbon being attacked. Therefore, substitution is often faster at the C-F bond because the higher polarization facilitates the initial attack. youtube.com This leads to the counterintuitive result where fluorine, typically a poor leaving group in SN2 reactions, is preferentially substituted in many SNAr reactions. youtube.com
The ultimate regioselectivity can be influenced by reaction conditions, but the inherent electronic properties of the substrate strongly favor substitution at the C2 position (displacement of fluoride) due to the dominance of the rate-determining nucleophilic attack.
| Feature | Substitution at C2 (Fluoro) | Substitution at C4 (Bromo) | Mechanistic Implication |
| Bond Polarity (C-X) | High (C-F is very polar) | Moderate (C-Br is less polar) | Favors nucleophilic attack at C2, accelerating the rate-determining step. |
| Electrophilicity of Carbon | More electrophilic (larger δ+) | Less electrophilic (smaller δ+) | C2 is the kinetically favored site of attack. |
| Leaving Group Ability | Poor (F⁻ is a stronger base) | Good (Br⁻ is a weaker base) | Favors the elimination step from the C4 intermediate. |
| Predicted Outcome | Kinetically favored product | Thermodynamically favored product (if elimination is rate-limiting) | Since nucleophilic addition is typically rate-limiting, substitution of fluorine is the most probable outcome. |
Kinetic Analysis of Rate-Determining Steps in Key Chemical Syntheses
While specific experimental kinetic data for reactions involving this compound are not extensively documented in the literature, the kinetics of the SNAr mechanism are well-established. The reaction typically follows second-order kinetics, with the rate being dependent on the concentrations of both the aryl halide and the nucleophile.
Rate = k[Aryl Halide][Nucleophile]
The reaction profile is characterized by two transition states and one intermediate (the Meisenheimer complex). The first step, the formation of this intermediate, has a higher activation energy (Ea) than the second step. libretexts.orgmasterorganicchemistry.com This is because the formation of the Meisenheimer complex requires the disruption of the energetically favorable aromatic system. The subsequent elimination of the halide and re-aromatization of the ring is a much faster process with a lower activation energy.
Computational Approaches to Propose and Validate Reaction Mechanisms
In the absence of extensive experimental data, computational chemistry serves as a powerful tool for proposing and validating reaction mechanisms. dntb.gov.ua Density Functional Theory (DFT) is a particularly effective method for investigating the intricacies of SNAr reactions. researchgate.net
For this compound, computational approaches can provide critical insights:
Modeling Reaction Pathways: DFT calculations can map the entire potential energy surface for a nucleophilic substitution reaction. This involves calculating the energies of the reactants, the Meisenheimer complex intermediate, the transition states, and the final products. mdpi.com By comparing the activation energies for the attack at C2 versus C4, a definitive prediction of the regioselectivity can be made. mdpi.com
Analysis of Electronic Structure: Computational methods can generate electrostatic potential maps, which visualize the electron density distribution on the molecule. These maps can identify the most electron-deficient (electrophilic) sites on the aromatic ring, thereby predicting the most likely point of nucleophilic attack. tci-thaijo.org
Validation of Intermediates: The structure and stability of the proposed Meisenheimer complex can be calculated. Theoretical spectroscopic data (e.g., NMR chemical shifts) can also be predicted and compared with experimental data if the intermediate can be observed or trapped.
Studies on analogous systems, such as the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide, have successfully used DFT to analyze kinetic and thermodynamic properties, identify transition states, and calculate activation energies, providing a clear picture of the reaction mechanism. researchgate.net A similar theoretical study on this compound would be invaluable in confirming the dominance of the SNAr pathway and providing a quantitative basis for the predicted regioselectivity.
Advanced Spectroscopic Techniques for the Structural Elucidation of 4 Bromo 2 Fluoroisophthalonitrile
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Halogenated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. For halogenated aromatic molecules such as 4-bromo-2-fluoroisophthalonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a complete picture of the molecular architecture.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy for Connectivity Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the surrounding electron-withdrawing groups (bromo, fluoro, and cyano). The proton ortho to the bromine atom and meta to the fluorine and a cyano group would likely appear at a different chemical shift compared to the proton situated between the two cyano groups. The splitting pattern of these signals, governed by proton-proton and proton-fluorine spin-spin coupling, would provide crucial information about their relative positions.
The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule, which are all in unique chemical environments. The two cyano carbons will have characteristic chemical shifts in the range of 115-120 ppm. The six aromatic carbons will appear in the typical aromatic region (approximately 110-160 ppm), with their specific shifts being heavily influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Key Couplings (¹³C) |
| H-5 | 7.8 - 8.2 | - | Doublet of doublets | ³JHH, ⁴JHF |
| H-6 | 7.9 - 8.3 | - | Doublet of doublets | ³JHH, ⁵JHF |
| C-1 | - | ~115 | Singlet | - |
| C-2 | - | ~160 | Doublet | ¹JCF |
| C-3 | - | ~118 | Singlet | - |
| C-4 | - | ~125 | Singlet | - |
| C-5 | - | ~135 | Singlet | - |
| C-6 | - | ~130 | Singlet | - |
| CN-1 | - | ~116 | Singlet | - |
| CN-3 | - | ~117 | Singlet | - |
Note: The predicted chemical shifts are estimations based on known substituent effects on benzene (B151609) rings and data from analogous compounds. Actual experimental values may vary.
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Given that this compound contains a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for its characterization. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org The ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal is indicative of its electronic environment. ucsb.edu Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the substitution pattern. wikipedia.org
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling and thus their spatial proximity on the aromatic ring. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the ¹H signals to their corresponding carbon atoms on the aromatic ring. youtube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons. While less critical for this relatively rigid molecule, it could provide additional confirmation of the spatial arrangement of the protons relative to each other.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₈H₂BrFN₂). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing the purity of a sample and for identifying components in a mixture.
GC-MS (Gas Chromatography-Mass Spectrometry): For a volatile compound like this compound, GC-MS is a suitable technique. The gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. chromatographyonline.comresearchgate.netresearchgate.net The mass spectrum obtained from this peak would show the molecular ion and a characteristic fragmentation pattern, which could involve the loss of a bromine atom, a cyano group, or other fragments, further confirming the structure. nih.govwhitman.edu
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is another powerful technique, particularly for less volatile compounds or for analyzing complex mixtures. researchgate.netrsc.orgnih.gov A sample of this compound could be analyzed by LC-MS to confirm its purity and molecular weight. chemicalbook.com The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would be optimized to achieve efficient ionization of the molecule. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
No experimental IR or Raman spectral data for this compound could be located. A proper analysis would require identifying characteristic vibrational modes, such as the C≡N stretching frequencies of the two nitrile groups, the C-Br stretching, the C-F stretching, and the various aromatic C-H and C-C ring vibrations. A comparative analysis of IR and Raman spectra would be essential to understand the molecule's symmetry based on the mutual exclusion principle, but this is not possible without the data.
X-ray Diffraction Analysis for Single-Crystal Structure Determination
Further research, including the synthesis and subsequent spectroscopic and crystallographic analysis of this compound, would be required to provide the necessary data to fulfill the intended scope of this article.
Derivatization Chemistry and Functional Group Transformations of 4 Bromo 2 Fluoroisophthalonitrile
Chemical Reactivity at the Nitrile (–CN) Groups
The two nitrile groups on the aromatic ring are strong electron-withdrawing groups and are susceptible to various transformations common to the cyanofunctional group. libretexts.org These reactions typically involve nucleophilic attack on the electrophilic carbon atom of the C≡N triple bond. libretexts.orgucalgary.ca
The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or their derivatives, such as amides. libretexts.orgnoaa.gov This reaction can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by water. The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid.
In a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy imine anion. Protonation of this intermediate gives the amide, which can be further hydrolyzed to the carboxylate salt upon heating. An acidic workup is then required to obtain the free carboxylic acid.
For 4-bromo-2-fluoroisophthalonitrile, stepwise hydrolysis could potentially be achieved by carefully controlling the reaction conditions, allowing for the synthesis of mono- and di-carboxylic acid derivatives.
Table 1: Potential Hydrolysis Products of this compound
| Starting Material | Reaction | Product Name | Product Structure |
| This compound | Partial Hydrolysis | 4-Bromo-3-carbamoyl-2-fluorobenzonitrile | (Structure depicting one -CN group converted to -CONH2) |
| This compound | Complete Hydrolysis | 4-Bromo-2-fluoroisophthalic acid | (Structure depicting both -CN groups converted to -COOH) |
| This compound | Partial Hydrolysis & Saponification | 4-Bromo-2-fluoro-3-cyanobenzoic acid | (Structure depicting one -CN group converted to -COOH) |
Nitriles can be readily reduced to primary amines using powerful reducing agents. libretexts.org This transformation is highly valuable for introducing aminomethyl functionalities. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions (H⁻). libretexts.org The reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon, followed by an acidic or aqueous workup to protonate the resulting nitrogen species to yield the primary amine. libretexts.orgorganic-chemistry.org
Other reducing agents, such as catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) or other borane-based reagents, can also be employed. organic-chemistry.orgjsynthchem.com The reduction of this compound would yield the corresponding bis(aminomethyl) derivative, a useful building block for polymers and ligands.
Table 2: Potential Reduction Products of this compound
| Starting Material | Reagent | Product Name | Product Structure |
| This compound | LiAlH₄, then H₂O | 4-Bromo-2-fluoro-1,3-bis(aminomethyl)benzene | (Structure depicting both -CN groups converted to -CH2NH2) |
| This compound | H₂/Raney Ni | 4-Bromo-2-fluoro-1,3-bis(aminomethyl)benzene | (Structure depicting both -CN groups converted to -CH2NH2) |
The electrophilic carbon of the nitrile group can be attacked by a variety of strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi). ucalgary.ca This reaction leads to the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org This provides a synthetic route to convert the nitrile groups into carbonyl functionalities.
The reactivity of nitriles can be modulated by various factors, including the presence of adjacent electron-withdrawing groups, which can enhance the electrophilicity of the nitrile carbon. nih.gov Organoborane compounds have also been shown to undergo 1,2-nucleophilic addition to nitriles. rsc.org The reaction of this compound with organometallic reagents could thus lead to the formation of diketones, which are themselves versatile intermediates for further chemical synthesis.
Table 3: Potential Nucleophilic Addition Products of this compound
| Starting Material | Reagents | Product Name | Product Structure |
| This compound | 1. CH₃MgBr (excess) 2. H₃O⁺ | 1,1'-(4-Bromo-2-fluoro-1,3-phenylene)diethanone | (Structure depicting both -CN groups converted to -C(O)CH3) |
| This compound | 1. PhLi (excess) 2. H₃O⁺ | (4-Bromo-2-fluoro-1,3-phenylene)bis(phenylmethanone) | (Structure depicting both -CN groups converted to -C(O)Ph) |
Transformations Involving the Bromine Substituent
The bromine atom attached to the aromatic ring is a key functional handle for introducing molecular diversity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The aromatic ring of this compound is rendered electron-deficient by the strong-electron withdrawing effects of the two nitrile groups and the fluorine atom. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine or fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The departure of the leaving group then restores the aromaticity of the ring.
The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, one nitrile group is ortho to the bromine atom, and the other is meta, while the fluorine atom is ortho to one nitrile and the bromine. While fluorine is typically a better leaving group than bromine in SNAr reactions due to its high electronegativity which polarizes the C-F bond, the relative reactivity can be influenced by reaction conditions and the nature of the nucleophile. masterorganicchemistry.comyoutube.com Studies on similar compounds, such as 4-bromo-5-nitrophthalonitrile, have shown that the bromine atom can be selectively substituted by nucleophiles. researchgate.netresearchgate.net Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, thiophenolates, and amines. nih.gov
Table 4: Potential SNAr Products of this compound
| Nucleophile | Product Name |
| Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-fluoroisophthalonitrile |
| Phenol / K₂CO₃ | 4-Phenoxy-2-fluoroisophthalonitrile |
| Aniline | 4-(Phenylamino)-2-fluoroisophthalonitrile |
| Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-fluoroisophthalonitrile |
The carbon-bromine bond in this compound serves as an excellent electrophilic site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This method is widely used to form biaryl structures or to introduce alkyl or vinyl substituents. The reaction of this compound with various boronic acids can generate a diverse library of substituted 2-fluoroisophthalonitrile (B2778703) derivatives. nih.govnih.govresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is used to form a new carbon-carbon bond at the site of the bromine atom, resulting in the synthesis of substituted styrenes or other vinyl-substituted aromatics. thieme-connect.deresearchgate.net The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a highly efficient method for synthesizing arylalkynes. researchgate.netthieme-connect.de Applying this reaction to this compound would yield 4-alkynyl-2-fluoroisophthalonitrile derivatives.
Table 5: Examples of Metal-Mediated Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-fluoroisophthalonitrile |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-((E)-2-phenylvinyl)-2-fluoroisophthalonitrile |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2-fluoroisophthalonitrile |
The Chemistry of this compound: An Examination of Fluorine Substituent Reactivity and Analytical Derivatization
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Theoretical and Computational Chemistry Studies of 4 Bromo 2 Fluoroisophthalonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations would be employed to determine the optimized molecular geometry of 4-Bromo-2-fluoroisophthalonitrile, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional model of the molecule's lowest energy conformation. Furthermore, analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity.
Density Functional Theory (DFT) for Predicting Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Density Functional Theory (DFT) is a widely used computational method for predicting various spectroscopic properties. For this compound, DFT calculations could predict its ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the compound's structure. Additionally, DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This information helps in identifying the characteristic functional groups and vibrational modes of the molecule.
Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers
Computational modeling can be utilized to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, can be calculated to predict the reaction rate. Such studies could explore, for example, nucleophilic aromatic substitution reactions at the positions occupied by the bromine or fluorine atoms.
Prediction of Reactivity, Regioselectivity, and Mechanistic Insights via In Silico Methods
In silico methods, which are computational approaches to predict chemical and biological properties, can provide valuable insights into the reactivity of this compound. By analyzing the calculated electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, it is possible to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This allows for the prediction of regioselectivity in its reactions. Furthermore, computational studies can elucidate reaction mechanisms by providing a step-by-step visualization of how bonds are broken and formed during a chemical transformation.
Due to the absence of specific research on this compound, no data tables with detailed research findings can be generated at this time.
Strategic Utility of 4 Bromo 2 Fluoroisophthalonitrile As a Key Synthetic Intermediate
Role in the Synthesis of Complex Organic Architectures and Natural Product Analogs
No specific examples were found in the available literature detailing the use of 4-bromo-2-fluoroisophthalonitrile as a starting material for the synthesis of complex organic molecules or analogs of natural products. The reactivity of the bromo, fluoro, and dinitrile functional groups suggests potential for such applications, but no documented instances have been identified.
Precursor for the Development of Advanced Functional Materials (e.g., Polymers, Liquid Crystals)
There is no direct evidence in the searched literature or patents of this compound being used as a precursor for polymers or liquid crystals. While fluorinated and brominated benzonitriles are known to be valuable in the field of materials science, particularly for liquid crystal displays, no studies specifically name this compound for these purposes. researchgate.netresearchgate.netnih.gov
Building Block for Novel Scaffolds with Potential for Chemical Biology or Material Science Research
The potential of this compound as a building block for novel scaffolds in chemical biology or material science remains theoretical. Its trifunctional nature—possessing a bromine atom, a fluorine atom, and two nitrile groups on a benzene (B151609) ring—makes it a potentially versatile scaffold. These groups could, in principle, be modified through various chemical reactions to build diverse molecular structures. However, no published research was found that demonstrates these applications.
Analysis of Patent Literature Highlighting Industrial Applications as a Chemical Intermediate
A thorough search of patent databases did not yield any patents that specifically list this compound as a key intermediate in industrial processes. Patents for related compounds like 4-bromo-2-chlorobenzonitrile (B136228) exist, highlighting their role in the synthesis of pharmaceuticals such as androgen receptor antagonists. googleapis.com However, this information is not directly applicable to this compound.
Future Research Directions and Emerging Opportunities in 4 Bromo 2 Fluoroisophthalonitrile Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 4-Bromo-2-fluoroisophthalonitrile is a primary area for future investigation. Traditional multi-step syntheses of substituted aromatic nitriles often involve harsh reagents and generate significant waste. Future research could focus on greener alternatives.
One promising approach involves the direct cyanation of a pre-functionalized 1-bromo-3-fluoro-2,6-dihalo-benzene precursor. Palladium-catalyzed cyanation reactions, which have become a cornerstone of modern organic synthesis, could be optimized for this specific transformation. acs.orgwikipedia.org The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), would enhance the sustainability of such a process. google.com
Another avenue of exploration lies in the late-stage functionalization of a 2-fluoroisophthalonitrile (B2778703) core. This would involve the selective bromination of 2-fluoroisophthalonitrile, a reaction that would require careful control of conditions to achieve the desired regioselectivity.
Table 1: Potential Synthetic Routes to this compound
| Starting Material | Key Transformation | Potential Reagents and Conditions | Advantages |
| 1,4-Dibromo-2-fluorobenzene | Double Cyanation | Pd(0) or Cu(I) catalyst, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Potentially a one-pot reaction from a commercially available starting material. |
| 2-Fluoro-4-bromoaniline | Sandmeyer Reaction followed by Cyanation | 1. NaNO₂, H₂SO₄2. CuCN, KCN | Well-established classical reactions. |
| 2-Fluoroisophthalic acid | Ammoxidation | Metal oxide catalyst (e.g., V₂O₅/TiO₂), NH₃, high temperature | Direct conversion from a dicarboxylic acid, potentially scalable. |
Development of Advanced Analytical Techniques for In-situ Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, the development of advanced in-situ analytical techniques will be crucial. Real-time monitoring allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the rapid optimization of reaction parameters. ista.ac.atacs.orgmt.comspectroscopyonline.com
Future research could focus on the application of spectroscopic methods such as:
In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, products, and key intermediates by tracking characteristic vibrational frequencies of the nitrile and other functional groups. mt.com
Process NMR Spectroscopy: This can offer detailed structural information during the course of the reaction, helping to elucidate reaction mechanisms.
These techniques would be invaluable for understanding the delicate balance of reactivity and for ensuring the selective formation of the desired product, minimizing the formation of isomers and byproducts.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its subsequent derivatization are well-suited for integration with modern automation and flow chemistry platforms. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates. rsc.orgrsc.orglookchem.comuc.pt
An automated flow platform could be designed for the continuous synthesis and purification of this compound. This would involve pumping the starting materials through heated reactors packed with catalysts and scavengers, followed by in-line purification. sigmaaldrich.comnih.gov Such a system would enable the rapid generation of a library of derivatives for screening in various applications.
Table 2: Potential Advantages of Flow Synthesis for this compound Derivatives
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Handling of potentially hazardous reagents in large quantities. | Smaller reaction volumes, better temperature control, enclosed system. |
| Scalability | Often requires re-optimization for larger scales. | Scaling-out by running the system for longer periods. |
| Reproducibility | Can be influenced by mixing and heat transfer variations. | Precise control over reaction parameters leads to high reproducibility. |
| Efficiency | Multiple work-up and purification steps. | Potential for in-line purification and telescoped reactions. |
Design and Synthesis of Next-Generation Molecules Utilizing the this compound Core
The true potential of this compound lies in its use as a versatile building block for the synthesis of next-generation molecules with tailored properties. The three distinct functional groups—bromo, fluoro, and two cyano groups—offer orthogonal reactivity, allowing for selective modification at each position.
Cross-Coupling Reactions: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, leading to the creation of complex molecular architectures. numberanalytics.com
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile groups, could be susceptible to nucleophilic aromatic substitution (SNAr). This would enable the introduction of oxygen, nitrogen, and sulfur nucleophiles. nih.gov
Nitrile Group Transformations: The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, opening up a vast chemical space for derivatization.
The strategic combination of these transformations could lead to the development of novel materials with unique electronic and photophysical properties, as well as new candidates for medicinal chemistry. The introduction of fluorine can often enhance metabolic stability and binding affinity of drug candidates. mdpi.comnih.govharvard.eduwordpress.com
Table 3: Potential Applications of this compound Derivatives
| Application Area | Rationale | Potential Molecular Scaffolds |
| Materials Science | The rigid, functionalizable core could be used to create novel liquid crystals, polymers, and organic light-emitting diode (OLED) materials. umich.edusemanticscholar.orgresearchgate.netresearchgate.net | Phthalocyanine (B1677752) analogues, extended π-conjugated systems. |
| Medicinal Chemistry | The scaffold provides a unique 3D shape and opportunities for multi-vector optimization of ligand-protein interactions. nih.gov | Enzyme inhibitors, receptor modulators. |
| Agrochemicals | The introduction of fluoro and bromo substituents can enhance the efficacy and bioavailability of pesticides and herbicides. | Novel herbicidal or fungicidal compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
